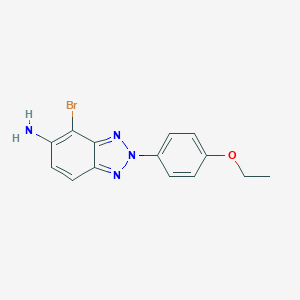![molecular formula C15H11FN2O B243499 N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide, also known as TAK-915, is a novel small molecule that has recently gained attention in the field of neuroscience research. TAK-915 is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of sleep-wake cycles, arousal, and appetite.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of sleep-wake cycles, arousal, and appetite. By blocking the activity of the orexin 1 receptor, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide reduces wakefulness and increases sleep, making it a potential treatment for sleep disorders. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide may have antidepressant-like effects by modulating the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and motivation. Finally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide may reduce the reinforcing effects of drugs of abuse by blocking the activity of the orexin 1 receptor, which is involved in drug-seeking behavior.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in animal models. In preclinical studies, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to increase slow-wave sleep and reduce wakefulness, indicating that it may be useful in the treatment of sleep disorders. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to reduce the activity of the mesolimbic dopamine system, suggesting that it may have antidepressant-like effects. Finally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to reduce the reinforcing effects of drugs of abuse, indicating that it may be useful in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide is that it is a selective antagonist of the orexin 1 receptor, which allows for precise modulation of the orexin system. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one limitation of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide is that it has only been tested in animal models, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide. One potential area of research is the development of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide as a treatment for sleep disorders, depression, and addiction in humans. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide in humans. Finally, the orexin system is a complex and dynamic network, and further research is needed to fully understand the role of the orexin 1 receptor in sleep-wake cycles, arousal, and appetite.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide involves several steps, including the reaction of 4-(cyanomethyl)phenylboronic acid with 3-fluorobenzoyl chloride in the presence of a palladium catalyst, followed by purification using column chromatography. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has shown promise in several areas of neuroscience research, including the study of sleep disorders, depression, and addiction. In preclinical studies, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to improve sleep quality and reduce wakefulness, making it a potential treatment for insomnia and other sleep disorders. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to have antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to reduce the reinforcing effects of drugs of abuse, indicating that it may be useful in the treatment of addiction.
Propiedades
Fórmula molecular |
C15H11FN2O |
|---|---|
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C15H11FN2O/c16-13-3-1-2-12(10-13)15(19)18-14-6-4-11(5-7-14)8-9-17/h1-7,10H,8H2,(H,18,19) |
Clave InChI |
XYTATYQPBUPZOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CC#N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B243425.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide](/img/structure/B243430.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243431.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243433.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)